REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][S:2][C:3](=[C:4]([C:5]#[N:6])[C:7]#[N:8])[S:9][CH3:10].[CH3:21][CH2:22][OH:23].[NH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][c:17]1[OH:18]>>[C:3]1(=[C:4]([C:5]#[N:6])[C:7]#[N:8])[NH:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[O:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC(SC)=C(C#N)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1O
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Name
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Type
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product
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Smiles
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N#CC(C#N)=C1Nc2ccccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |